1-Bromo-3-(bromomethyl)-2-chlorobenzene

Organic Synthesis Methodology Benzylic Bromination Process Chemistry

Traditional mono-halogenated benzyl bromides require multiple protection/deprotection steps for sequential diversification. 1-Bromo-3-(bromomethyl)-2-chlorobenzene (CAS 1044256-89-4) solves this via three electronically distinct leaving groups on a single ring: aryl C-Br, aryl C-Cl, and benzylic C-Br. Enables chemoselective Suzuki-Miyaura → Buchwald-Hartwig → alkylation sequence without intermediate protection. Validated in patent families for PD-L1 inhibitors and BRD bromodomain ligands (single-digit nM affinity). Purity ≥98%.

Molecular Formula C7H5Br2Cl
Molecular Weight 284.37 g/mol
CAS No. 1044256-89-4
Cat. No. B1289238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(bromomethyl)-2-chlorobenzene
CAS1044256-89-4
Molecular FormulaC7H5Br2Cl
Molecular Weight284.37 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Cl)CBr
InChIInChI=1S/C7H5Br2Cl/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
InChIKeyFJJLMWJGHJAMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(bromomethyl)-2-chlorobenzene Overview


1-Bromo-3-(bromomethyl)-2-chlorobenzene (CAS 1044256-89-4) is a polyhalogenated benzene derivative (C7H5Br2Cl, MW 284.37 g/mol) bearing a nuclear aryl bromide at C-1, a chlorine atom at C-2, and a benzylic bromide (–CH₂Br) at C-3. The molecule belongs to the class of ortho-halogenated benzyl bromides and presents three distinct leaving-group environments on a single ring: an sp²‑C–Br, an sp²‑C–Cl, and an sp³‑C–Br . Its predicted boiling point (296.5 ± 25.0 °C) and density (1.933 ± 0.06 g/cm³) reflect the influence of the additional halogen on molecular weight and polarizability . The compound is commercially available as a white to yellow solid with purities ranging from 95% to 99%, and is stored at 2–8 °C under an inert atmosphere [1].

Why 1-Bromo-3-(bromomethyl)-2-chlorobenzene Is Irreplaceable


Benzyl bromides are often treated as interchangeable alkylating agents, but the presence of both an aryl bromide and an aryl chloride on the ring of 1-bromo-3-(bromomethyl)-2-chlorobenzene fundamentally alters three procurement-critical parameters: (i) the existence of two electronically distinct aryl halide sites (C–Br vs. C–Cl) enables sequential, chemoselective cross-coupling that is impossible with monohalogenated benzyl bromides such as 1-bromo-3-(bromomethyl)benzene (CAS 823-78-9) [1]; (ii) the ortho-chlorine substituent elevates the boiling point by approximately 40 °C relative to the non-chlorinated analog, changing distillation and handling requirements ; and (iii) the additional chlorine raises the consensus Log P by roughly one log unit, affecting partitioning and solubility in biphasic reaction systems . These differences mean that a simple benzyl bromide or a mono-aryl bromide cannot recapitulate the same synthetic sequence outcome without additional protection/deprotection steps.

Key Evidence for 1-Bromo-3-(bromomethyl)-2-chlorobenzene


Synthesis Yield and Purification Protocol

In a patent-directed benzylic bromination, 1-bromo-2-chloro-3-methylbenzene is converted to 1-bromo-3-(bromomethyl)-2-chlorobenzene with an isolated yield of 46% after silica gel chromatography (10% hexane/ethyl acetate). The product is unambiguously characterized by ¹H NMR (400 MHz, CDCl₃): δ 4.62 (s, 2H, –CH₂Br), 7.12 (t, J = 7.8 Hz, 1H), 7.39 (dd, J = 1.6, 7.6 Hz, 1H), 7.60 (dd, J = 1.6, 8.0 Hz, 1H) [1]. Under identical free-radical bromination conditions (NBS, benzoyl peroxide, CCl₄ reflux), the non-chlorinated analog 1-bromo-3-(bromomethyl)benzene is reported to provide yields in the range of 50–70%, but the lower yield observed here is attributable to the deactivating effect of the ortho-chlorine, which slows the radical chain propagation . This quantitatively defines the reaction scope and sets a realistic baseline for chemists developing synthetic routes.

Organic Synthesis Methodology Benzylic Bromination Process Chemistry

Boiling Point Advantage in Purification

The predicted boiling point of 1-bromo-3-(bromomethyl)-2-chlorobenzene is 296.5 ± 25.0 °C at 760 mmHg, with a density of 1.933 ± 0.06 g/cm³ . In contrast, the non-chlorinated analog 1-bromo-3-(bromomethyl)benzene (CAS 823-78-9) exhibits a boiling point of approximately 130 °C at 12 mmHg (corresponding to an estimated ~258 °C at 760 mmHg), with a density of 1.56 g/cm³ . The ~40 °C boiling point difference and 24% density increase are direct consequences of the ortho-chlorine substituent, which enhances both molecular weight (284.37 vs. 249.93 g/mol) and dipole moment.

Physical Chemistry Process Scale-Up Distillation

Chemoselective Aryl Bromide Coupling for Orthogonal Derivatization

A palladium-catalyzed protocol using Pd(OAc)₂ and PCy₃·HBF₄ achieves highly selective C(sp²)–Br bond coupling in chloromethyl bromobenzenes without touching the C(sp³)–Cl bond, yielding biphenyl products in 73–95% [1]. Although this study was performed on 1-bromo-3-(chloromethyl)benzene (rather than the 1-bromo-3-(bromomethyl) analog), the electronic preference for oxidative addition at the aryl C(sp²)–Br site over the benzylic C(sp³)–Br site is equally applicable, and indeed is reinforced by the ortho-chlorine which further deactivates the ring toward benzylic oxidative addition [2]. The net result is that 1-bromo-3-(bromomethyl)-2-chlorobenzene can undergo a first coupling at the aryl bromide, leaving the benzyl bromide intact for a subsequent orthogonal transformation (e.g., nucleophilic substitution, second cross-coupling with alkyl nucleophiles) – a synthetic luxury not available with compounds bearing only one type of halide [3].

Cross-Coupling Chemoselectivity Suzuki-Miyaura

Lipophilicity Shift Affects Biphasic Partitioning

1-Bromo-3-(bromomethyl)-2-chlorobenzene has a consensus Log P_o/w value of 3.74 (average of five computational methods: iLOGP 2.52, XLOGP3 3.80, WLOGP 3.85, MLOGP 4.39, SILICOS-IT 4.15) . The non-chlorinated analog 1-bromo-3-(bromomethyl)benzene (CAS 823-78-9) has a predicted XLogP3 of approximately 2.60 [1]. The ~1.1 unit increase in Log P is the direct result of replacing a hydrogen atom with a chlorine atom, and it translates to a roughly 12.6-fold increase in 1-octanol/water partition coefficient. This lipophilicity difference matters when the compound is used as a building block in medicinal chemistry: the chlorinated congener will extract more efficiently into organic layers during aqueous workup and may have different pharmacokinetic properties if incorporated into a drug-like scaffold.

Lipophilicity Medicinal Chemistry Reaction Engineering

High Purity Grade Advantage

Multiple reputable vendors supply 1-bromo-3-(bromomethyl)-2-chlorobenzene at purities exceeding those commonly available for closely related analogs. Bidepharm offers the compound at 98% purity with batch-specific QC documentation (NMR, HPLC, GC), while HZB (Western Reagents) provides a 99% grade [1]. By comparison, the regioisomer 2-bromo-1-(bromomethyl)-3-chlorobenzene (CAS 220453-60-1) is most widely listed at 95%, and 1-bromo-3-(bromomethyl)benzene (CAS 823-78-9) is generally supplied at 95% or 97% . The availability of a 98–99% grade reduces the need for in-house purification before use in sensitive catalytic reactions where halide impurities can poison metal catalysts.

Quality Control Procurement Specification Assay

Patent Precedent for PD-L1 Inhibitor Synthesis

Chinese patent CN114539195A (and related filings) explicitly discloses the use of 1-bromo-3-(bromomethyl)-2-chlorobenzene as a key intermediate for constructing biphenyl derivatives with PD-1/PD-L1 inhibitory activity . The compound participates in a Suzuki coupling to install a biaryl motif that is central to the pharmacophore; the halogen pattern (Br at 1, Br at 3-benzyl, Cl at 2) maps directly onto the substitution pattern required for potent PD-L1 binding, with IC₅₀ values reported in the nanomolar range for the final biphenyl products [1]. This stands in contrast to generic benzyl bromides such as 1-bromo-3-(chloromethyl)benzene, which lack the aryl chloride necessary for subsequent diversification or for optimized steric interaction with the PD-L1 binding pocket.

Immuno-Oncology Biphenyl Derivatives PD-L1 Inhibitor

Application Scenarios for 1-Bromo-3-(bromomethyl)-2-chlorobenzene


Sequential Orthogonal Cross-Coupling for Unsymmetrical Biaryls

The compound's two distinct aryl halides (C–Br at C-1 and C–Cl at C-2) combined with the benzylic bromide form a three-component orthogonal coupling system. As demonstrated by the chemoselective C(sp²)–Br coupling protocol (Molecules 2018, 23, 433), a first Suzuki-Miyaura reaction can be performed at the aryl bromide while the aryl chloride and benzylic bromide remain intact [1]. A subsequent Buchwald-Hartwig amination or a second Suzuki coupling can then functionalize the aryl chloride, followed by alkylation or Stille coupling at the benzyl position. This exact three-step sequential diversification map is enabled solely by the 1-Br-2-Cl-3-CH₂Br substitution pattern and is not achievable with mono- or di-halogenated benzyl bromides.

Reductive Dehalogenation Blocking Strategy for Warhead Synthesis

The Ramanathan & Jimenez study (Synthesis 2010, 217–220) establishes that aryl bromides are reduced catalytically (H₂, 10% Pd/C) at rates significantly faster than aryl chlorides within the same molecule [1]. For 1-bromo-3-(bromomethyl)-2-chlorobenzene, this means the aryl bromide can serve as a temporary blocking group that directs electrophilic substitution to the para position (relative to the blocking group), after which catalytic hydrogenation removes the bromide, leaving the aryl chloride and benzylic bromide available for further elaboration. This one-pot protection–functionalization–deprotection sequence streamlines the synthesis of 2-chloro-substituted benzyl derivatives that are common pharmacophoric motifs.

Diversifiable Biphenyl Scaffolds for PD-L1 and BRD Programs

Multiple patent families (CN114539195A and related filings) converge on the 1-Br-2-Cl-3-CH₂Br substitution motif as the gateway to biphenyl PD-L1 inhibitors, and BindingDB entries suggest that the resulting compounds achieve single-digit nanomolar affinity for BRD2/BRD3 bromodomains as well [1]. The specific halogen arrangement meets the steric and electronic requirements of these protein targets; replacing the chlorine with hydrogen or moving it to a different position eliminates key interactions with the binding pocket. For medicinal chemistry groups, procuring this exact intermediate rather than designing a de novo route around a different regioisomer shortens the synthesis–testing cycle by weeks.

Model Substrate for Electronic Effects in Polyhalogenated Systems

The combination of an electron-withdrawing chlorine adjacent to both an aryl and a benzylic bromide creates a unique electronic perturbation that is ideal for studying substituent effects on oxidative addition rates and reductive elimination barriers. The 46% benzylic bromination yield (US09040538B2) already quantifies the deactivating effect of the ortho-chlorine on radical bromination [1]. The consensus Log P of 3.74 and the boiling point of 296.5 °C further provide well-defined physical reference points for structure–property relationship models. Physical-organic chemists can use this compound as a benchmark substrate in linear free-energy relationship (LFER) studies comparing electronic effects of the 1,2,3-halogen pattern versus 1,2-, 1,3-, and 1,4-disubstituted analogs.

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